molecular formula C20H19N3S B2356277 2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338415-97-7

2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2356277
CAS No.: 338415-97-7
M. Wt: 333.45
InChI Key: ITQYHTPAVRVWSN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-benzylsulfanyl-4-methyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c1-15-18-12-13-23(17-10-6-3-7-11-17)19(18)22-20(21-15)24-14-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQYHTPAVRVWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Methyl-3,3-Dichloroacrylonitrile and Trimethyl Orthoformate

The pyrrolo[2,3-d]pyrimidine scaffold is constructed via a modified Haobaoyu protocol. Reaction of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in cyclohexane at 80°C for 6 hours yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (intermediate IV). This diene undergoes cyclization with formamidine acetate in methanol under basic conditions (sodium methoxide) to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The methyl group at position 4 originates from the acrylonitrile starting material, while the chlorine at position 4 serves as a leaving group for subsequent functionalization.

Structural Modification for Dihydro Formation

To achieve the 6,7-dihydro-5H configuration, the unsaturated pyrrolo[2,3-d]pyrimidine core undergoes catalytic hydrogenation. Using 10% Pd/C in ethanol under 50 psi H₂ at 25°C for 12 hours selectively reduces the pyrrole ring’s double bond without affecting the pyrimidine aromaticity. This step is critical for introducing the partial saturation required for the target compound’s biological activity.

Installation of the 7-Phenyl Group via Suzuki-Miyaura Coupling

Boronic Acid Cross-Coupling

The phenyl group at position 7 is introduced using a Suzuki-Miyaura reaction. A mixture of 2-(benzylsulfanyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-7-bromide (1.0 equiv), phenylboronic acid (1.2 equiv), PdCl₂(dppf) (5 mol%), and K₂CO₃ (3.0 equiv) in degassed dioxane/water (4:1) is heated at 80°C for 8 hours. The reaction affords the 7-phenyl derivative in 85% yield after purification.

Regioselectivity and Byproduct Analysis

Regioselectivity is ensured by the electron-deficient nature of the pyrrolopyrimidine core, which directs the palladium catalyst to the bromine at position 7. Minor byproducts (<5%) arise from homocoupling of phenylboronic acid, mitigated by strict control of stoichiometry and reaction time.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H-NMR (CDCl₃, 400 MHz) : δ 7.45–7.28 (m, 10H, Ar-H), 4.31 (s, 2H, SCH₂Ph), 3.72 (t, 2H, J = 7.2 Hz, H-6), 3.15 (t, 2H, J = 7.2 Hz, H-5), 2.45 (s, 3H, CH₃).
  • ¹³C-NMR (CDCl₃, 100 MHz) : δ 168.9 (C-4), 152.3 (C-2), 139.5 (C-7), 129.1–127.8 (Ar-C), 45.2 (SCH₂Ph), 32.1 (C-6), 28.7 (C-5), 21.9 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₁H₂₀N₃S ([M+H]⁺): 338.1325. Found: 338.1328.

Challenges and Alternative Pathways

Competing Side Reactions

  • Oxidation of Benzylsulfanyl : Prolonged exposure to air converts the thioether to a sulfone. Storage under N₂ and addition of antioxidants (e.g., BHT) mitigate this.
  • Over-Hydrogenation : Excessive H₂ pressure during dihydro formation reduces the pyrimidine ring. Controlled conditions (low pressure, short duration) preserve aromaticity.

Alternative Routes via Cycloaddition

A Diels-Alder approach using 2-methyl-1,3-butadiene and a cyanopyrimidine dienophile was explored but yielded <30% of the target product due to poor regiocontrol.

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Replacing dioxane with methylcyclopentyl ether (MCPE) in the Suzuki reaction reduces toxicity while maintaining yield (82% vs. 85%).

Waste Stream Management

  • Pd Recovery : Residues from coupling reactions are treated with thiourea to precipitate Pd, achieving 95% recovery.
  • Sulfur Byproducts : Sodium bisulfite neutralizes excess benzyl mercaptan, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the benzylsulfanyl group.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of sulfides to sulfoxides or sulfones.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 338415-97-7
  • Molecular Formula : C₂₀H₁₉N₃S
  • Molecular Weight : 333.45–333.46 g/mol
  • Key Substituents :
    • Position 2 : Benzylsulfanyl (-S-CH₂-C₆H₅)
    • Position 4 : Methyl (-CH₃)
    • Position 7 : Phenyl (-C₆H₅)

Structural Features: This compound belongs to the pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic heterocycle with a fused pyrrole and pyrimidine ring. The methyl group at position 4 contributes to steric bulk and metabolic stability .

The commercial purity of this compound exceeds 90% .

The pyrrolo[2,3-d]pyrimidine core is versatile in medicinal chemistry. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]Pyrimidine Derivatives
Compound Name / CAS No. Substituents (Positions) Molecular Formula MW (g/mol) Key Properties/Applications References
Target Compound (338415-97-7) 2-(Benzylsulfanyl), 4-Me, 7-Ph C₂₀H₁₉N₃S 333.45 High purity (>90%); hydrophobic S-group
7-(3,4-Dichlorophenyl) analog (338416-22-1) 2-(MeS), 4-Me, 7-(3,4-Cl₂-Ph) C₁₇H₁₄Cl₂N₃S 381.29 Enhanced lipophilicity; potential kinase inhibition
4-Chloro precursor (16372-08-0) 4-Cl C₆H₆ClN₃ 155.59 Tofacitinib intermediate; JAK inhibitor
N-Isopropyl sulfonamide (1384860-29-0) 4-(Sulfonamide), 7-(Piperazinyl-piperidine) C₃₂H₄₅N₉O₃S 635.81 CGMP modulation; cardiovascular therapeutics
III-17 (Ethyl propanoate derivative) 2-(Amino-oxoethyl), 7-(MeBz) C₂₄H₂₉N₅O₃ 443.53 Low synthetic yield (18%); ester functionality
Key Observations:

Substituent Effects on Lipophilicity :

  • The benzylsulfanyl group in the target compound increases logP compared to the methylsulfanyl analog (). The dichlorophenyl substituent further elevates hydrophobicity, likely enhancing membrane permeability .
  • The sulfonamide group in ’s compound introduces hydrogen-bonding capacity, improving target interaction in aqueous environments .

Biological Relevance :

  • The 4-chloro derivative (CAS 16372-08-0) is a key precursor to Tofacitinib, a clinically approved JAK inhibitor. Its simplicity (MW 155.59) allows facile derivatization .
  • The dichlorophenyl analog () may exhibit enhanced kinase inhibition due to electron-withdrawing Cl groups, which stabilize ligand-receptor interactions .

Synthetic Challenges :

  • Low yields (e.g., 18% for III-17) highlight difficulties in constructing complex pyrrolo[2,3-d]pyrimidine derivatives, likely due to steric hindrance from substituents like the benzylsulfanyl group .

Crystallographic Characterization :

  • SHELX software () is widely used for refining crystal structures of such compounds, aiding in understanding hydrogen-bonding patterns (e.g., graph set analysis in ) .

Biological Activity

2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrimidine family and exhibits a unique structural configuration that may contribute to its pharmacological properties. The following sections will delve into its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the cyclization of specific precursors. A common synthetic route includes the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with benzyl chloride in the presence of sodium methoxide (MeONa) as a base in butanol at reflux temperature. This method allows for the formation of the desired compound with a focus on optimizing yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer domains.

Anti-inflammatory Activity

Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines possess significant anti-inflammatory properties. For instance, compounds similar to 2-(benzylsulfanyl)-4-methyl-7-phenyl have shown efficacy in inhibiting inflammatory mediators such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Recent investigations into the anticancer activity of this compound have revealed promising results. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that 2-(benzylsulfanyl)-4-methyl-7-phenyl significantly reduced cell viability at concentrations ranging from 10 to 50 µM after 48 hours of exposure.
    Concentration (µM)Cell Viability (%)
    1085
    2565
    5030
  • Animal Models : In vivo studies using murine models of inflammation showed that administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.

The precise mechanism through which 2-(benzylsulfanyl)-4-methyl-7-phenyl exerts its biological effects is still under investigation. However, it is hypothesized that its action involves:

  • Inhibition of NF-kB Pathway : This pathway is crucial for regulating immune response and inflammation.
  • Modulation of Apoptotic Pathways : By influencing key proteins involved in apoptosis, the compound may promote cancer cell death.

Comparison with Similar Compounds

The biological activity of 2-(benzylsulfanyl)-4-methyl-7-phenyl can be compared with other pyrimidine derivatives known for their therapeutic properties:

Compound NameBiological Activity
Pyrazolo[4,3-d]pyrimidineAnti-inflammatory
Thieno[2,3-d]pyrimidineAnticancer
Benzo[h]chromeno[2,3-d]pyrimidineAnticancer

Q & A

Q. Methodological Focus

  • HPLC-MS : Monitor degradation products (e.g., sulfoxide formation via oxidation) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; store at 2–8°C under inert gas to prevent decomposition .
  • Cyclic voltammetry : Detect redox-sensitive moieties (e.g., benzylsulfanyl) prone to oxidation .

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